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Compound of Interest

Compound Name: IACS-15414

Cat. No.: B10856844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of IACS-15414, a

potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing

phosphatase 2 (SHP2), with other investigational SHP2 inhibitors. The data presented herein is

compiled from publicly available preclinical research to facilitate an objective evaluation of

these potential anti-cancer agents.

Executive Summary
IACS-15414 is a highly selective inhibitor of SHP2, a non-receptor protein tyrosine

phosphatase that plays a critical role in the RAS-mitogen-activated protein kinase (MAPK)

signaling pathway.[1][2][3][4] Dysregulation of this pathway is a key driver in various human

cancers. IACS-15414 has demonstrated potent suppression of MAPK pathway signaling and

anti-tumor efficacy in preclinical models of cancers with activating mutations in receptor

tyrosine kinases (RTKs) and KRAS.[1][4] This guide compares the biochemical and cellular

potency, as well as the in vivo efficacy of IACS-15414 with other notable SHP2 inhibitors in

clinical development, including TNO155 and RMC-4630.

Data Presentation
The following tables summarize the quantitative data for IACS-15414 and its comparators.

Table 1: Biochemical and Cellular Potency of SHP2 Inhibitors
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Compound
Biochemical
IC50 (nM)

Cell Line
Cellular IC50
(nM)

Assay Type

IACS-15414 122[5] MV-4-11 (AML) 3.5[6] Anti-proliferation

0.13[6]

TNO155 11[7][8]
KYSE-520

(Esophageal)
8[9] pERK Inhibition

KYSE-520

(Esophageal)
100[9]

Anti-proliferation

(5-day)

NCI-H3255

(NSCLC)
< 1500[10] Anti-proliferation

HCC827

(NSCLC)
< 1500[10] Anti-proliferation

PC9 (NSCLC) < 1500[10] Anti-proliferation

RMC-4630

(RMC-4550)
0.58[11] Calu-1 (NSCLC) 7[11] pERK Inhibition

Note: There are discrepancies in the reported biochemical IC50 values for IACS-15414. One

source reports 122 nM[5], while another reports 0.13 nM for a compound referred to as "C6",

which is believed to be IACS-15414[6]. RMC-4550 is a potent SHP2 inhibitor from the same

development program as RMC-4630 and is used here as a surrogate for its preclinical activity.

[11]

Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models
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Compound Cancer Type
Xenograft
Model

Dosing
Tumor Growth
Inhibition (TGI)

IACS-15414
Acute Myeloid

Leukemia (AML)
MV-4-11[6] 30 mg/kg, oral 69.5%[6]

Pancreatic,

Esophageal

MIA PaCa-2,

KYSE-520[2]
Not specified

Significant anti-

tumor efficacy[2]

TNO155
Neuroblastoma

(ALK-mutant)
Kelly[12]

20 mg/kg, twice

daily

Moderate

response (single

agent)[12]

Colorectal

(BRAF V600E)
HT-29[10]

20 mg/kg, twice

daily

Moderate tumor

growth

inhibition[10]

RMC-4630
NSCLC (KRAS

G12C)
Not specified Not specified

Showed

preliminary

clinical

activity[13]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental

workflow for validating the on-target activity of SHP2 inhibitors.
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Figure 1. Simplified diagram of the SHP2-mediated MAPK signaling pathway and the inhibitory
action of IACS-15414.
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Figure 2. General experimental workflow for validating the on-target activity of a SHP2 inhibitor
like IACS-15414.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability/Anti-Proliferation Assay (MTT Assay)
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000

cells per well and allowed to adhere overnight.
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Compound Treatment: Cells are treated with a serial dilution of the SHP2 inhibitor (e.g.,

IACS-15414) or vehicle control (DMSO) for 72 hours.

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is

added to each well and incubated for 2-4 hours at 37°C.

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the

formazan crystals.

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The

IC50 value is calculated using non-linear regression analysis.

Western Blot for Phospho-ERK (p-ERK)
Cell Lysis: Cancer cells are treated with the SHP2 inhibitor for a specified time, then lysed in

RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against phospho-ERK (p-ERK1/2) and total ERK1/2, followed by incubation with HRP-

conjugated secondary antibodies.

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection

system.

Analysis: The band intensities are quantified, and the p-ERK levels are normalized to total

ERK levels to determine the extent of target engagement.

In Vivo Xenograft Tumor Growth Inhibition Study
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into

the flank of immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Mice are randomized into vehicle control and treatment

groups. The SHP2 inhibitor is administered orally at a specified dose and schedule.

Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using

calipers, and body weight is monitored as a measure of toxicity.

Efficacy Endpoint: The study is terminated when tumors in the control group reach a

predetermined size.

Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the

mean tumor volume between the treated and vehicle control groups.

Conclusion
IACS-15414 is a potent SHP2 inhibitor with demonstrated on-target activity in cancer cells,

leading to the suppression of the MAPK signaling pathway and significant anti-tumor efficacy in

preclinical models. The comparative data presented in this guide suggest that IACS-15414 has

a potency profile that is competitive with other SHP2 inhibitors in clinical development, such as

TNO155 and RMC-4630. Further preclinical and clinical investigations are warranted to fully

elucidate the therapeutic potential of IACS-15414 in the treatment of SHP2-dependent

cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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